![molecular formula C16H23NO B093862 Anazocine CAS No. 15378-99-1](/img/structure/B93862.png)
Anazocine
Übersicht
Beschreibung
Anazocine, also known as azabicyclane or CS-307, is an opioid analgesic belonging to the morphan/benzomorphan family. It was developed in the mid-1960s in the United States but was never marketed. This compound is known for its analgesic properties and has been tested in various animal models to compare its effects with other opioids .
Vorbereitungsmethoden
The synthesis of Anazocine involves several steps, starting with the formation of the azabicyclo nonane core. The synthetic route typically includes:
Step 1: Formation of the azabicyclo nonane core through a cyclization reaction.
Step 2: Introduction of the methoxy and phenyl groups via substitution reactions.
Step 3: Final purification and crystallization to obtain pure this compound.
Analyse Chemischer Reaktionen
Anazocine undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert this compound to its reduced forms.
Substitution: this compound can undergo substitution reactions, particularly at the methoxy and phenyl groups.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and various halogenating agents for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used .
Wissenschaftliche Forschungsanwendungen
Chemistry: Anazocine serves as a model compound for studying the structure-activity relationships of opioid analgesics.
Biology: It has been used in animal studies to understand its analgesic effects and compare them with other opioids.
Medicine: Although not marketed, this compound’s analgesic properties have been explored for potential therapeutic applications.
Industry: Due to its limited use, industrial applications are minimal.
Wirkmechanismus
Anazocine exerts its effects by binding to opioid receptors in the central nervous system. It acts as a partial agonist at these receptors, modulating pain perception and providing analgesic effects. The molecular targets include the mu, kappa, and delta opioid receptors, which are involved in pain modulation pathways .
Vergleich Mit ähnlichen Verbindungen
Anazocine is structurally related to several other opioid analgesics, including:
- Phenazepine
- Ethoheptazine
- Propoxyphene
- Pethidine
Compared to these compounds, this compound has unique structural features, such as the azabicyclo nonane core and specific substitution patterns, which contribute to its distinct pharmacological profile .
Biologische Aktivität
Anazocine is a synthetic opioid analgesic that was first synthesized in 1969 by Japanese chemists from Sankyo Co. Although it never gained widespread clinical use, its biological activity has been the subject of various studies focusing on its interactions with opioid receptors and its potential as an analgesic.
This compound primarily functions as an agonist at opioid receptors in the central nervous system, particularly the mu (μ), delta (δ), and kappa (κ) receptors. The activation of these receptors leads to the inhibition of pain signals and modulation of neurotransmitter release, resulting in analgesic effects. This mechanism is crucial for understanding its potential therapeutic applications.
Pharmacological Properties
The pharmacological characteristics of this compound can be summarized as follows:
- Opioid Receptor Affinity : this compound exhibits varying affinities for different opioid receptors, which influences its analgesic potency.
- Analgesic Potency : While this compound itself did not demonstrate exceptional analgesic properties, derivatives have shown significantly increased potency. For instance, modifications to its structure can enhance its efficacy dramatically.
Comparative Analgesic Potency
The following table compares the analgesic potency of this compound with morphine and some of its derivatives:
Compound | Analgesic Dose (AD50) mg/kg | Potency Relative to Morphine |
---|---|---|
This compound | Not well-documented | Low |
P-7521 | 0.00037 (rabbits) | 3860 |
Morphine | 7.85 | 1 |
This table illustrates that while this compound has limited potency, certain derivatives like P-7521 exhibit significantly higher efficacy, making them subjects of interest in pain management research .
Case Studies and Research Findings
Research on this compound has led to several notable findings:
- Study on Derivatives : A study highlighted that replacing the N-methyl group in this compound with a phenylethyl group and adding a hydroxyl group could enhance analgesic activity by hundreds to thousands of times compared to the original compound .
- In Vivo Studies : In animal models, derivatives of this compound have shown potent analgesic effects without significant respiratory depression, a common side effect associated with many opioids. For example, P-7521 demonstrated effective pain relief at very low doses in rabbits .
- Potential for Combination Therapies : Recent studies suggest that combining opioid receptor agonists like this compound with anticancer drugs could enhance therapeutic outcomes in cancer treatment by improving drug uptake and efficacy against cancer cells .
Eigenschaften
IUPAC Name |
9-methoxy-3-methyl-9-phenyl-3-azabicyclo[3.3.1]nonane | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H23NO/c1-17-11-14-9-6-10-15(12-17)16(14,18-2)13-7-4-3-5-8-13/h3-5,7-8,14-15H,6,9-12H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YFFNPIAPUDUYAU-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CC2CCCC(C1)C2(C3=CC=CC=C3)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H23NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30864591 | |
Record name | 9-Methoxy-3-methyl-9-phenyl-3-azabicyclo[3.3.1]nonane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30864591 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
245.36 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
15378-99-1 | |
Record name | Anazocine [INN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0015378991 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | ANAZOCINE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/K2S5VMM2SG | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.